![molecular formula C11H18N2O3 B1393309 Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate CAS No. 1049730-83-7](/img/structure/B1393309.png)
Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
Overview
Description
Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate is a chemical compound with the CAS Number: 1049730-83-7 . It has a molecular weight of 226.28 . The IUPAC name for this compound is tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate .
Molecular Structure Analysis
The InChI code for Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate is 1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-5-11(13)4-6-12-8(11)14/h4-7H2,1-3H3,(H,12,14)
.
Physical And Chemical Properties Analysis
Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate is a powder . It is stored at room temperature .
Scientific Research Applications
Cycloaddition Chemistry
Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate is involved in [3+2] cycloaddition reactions. Chiaroni et al. (2000) synthesized derivatives of this compound using [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, demonstrating its utility in stereospecific synthesis (Chiaroni, Riche, Rigolet, Mélot, & Vebrel, 2000).
Synthesis of Cyclic Amino Acid Esters
Moriguchi et al. (2014) reported the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, related to Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate. This synthesis involved intramolecular lactonization reactions and was characterized using NMR spectroscopy and X-ray diffraction (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Spirohydantoin Derivatives
Graus et al. (2010) worked on the preparation of 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, a derivative of Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate. Their study focused on the relationship between molecular and crystal structure, highlighting the role of substituents on cyclohexane rings in supramolecular arrangements (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Alkylation Studies
Brabander and Wright (1965) conducted alkylation studies on 6,7-diazaspiro[3.4]octane-5,8-diones, which are structurally related to Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate, to explore new synthetic methods and the yield of different isomers (Brabander & Wright, 1965).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 8-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-5-11(13)4-6-12-8(11)14/h4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGRDRVURHCUPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681034 | |
Record name | tert-Butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate | |
CAS RN |
1049730-83-7 | |
Record name | tert-Butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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